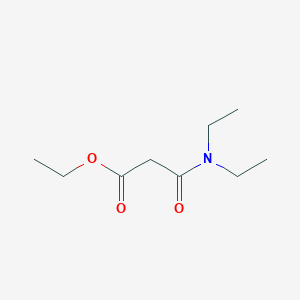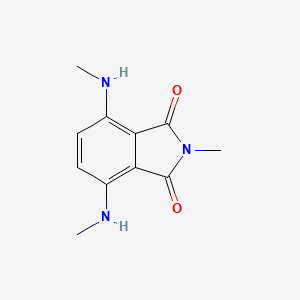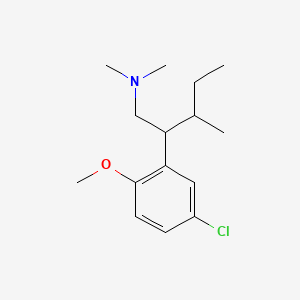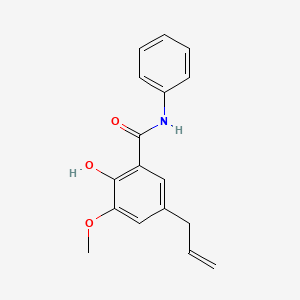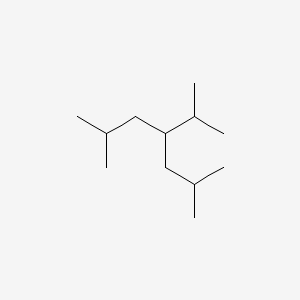
2,6-Dimethyl-4-(propan-2-yl)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-4-(propan-2-yl)heptane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a specific branched structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(propan-2-yl)heptane typically involves the alkylation of heptane derivatives. One common method is the Friedel-Crafts alkylation, where heptane is reacted with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures around 0-5°C to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic cracking of petroleum fractions. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-4-(propan-2-yl)heptane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Cracking: Under high temperatures and pressures, it can be broken down into smaller hydrocarbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Halogenation typically uses chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Cracking: High temperatures (500-700°C) and catalysts like zeolites are used.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Substitution: Halogenated alkanes.
Cracking: Smaller alkanes and alkenes
Aplicaciones Científicas De Investigación
2,6-Dimethyl-4-(propan-2-yl)heptane has several applications in scientific research:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-4-(propan-2-yl)heptane involves its interaction with molecular targets through hydrophobic interactions. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies of membrane dynamics and drug delivery systems .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethylheptane: Another branched alkane with similar properties but different branching positions.
2,3-Dimethylbutane: A smaller branched alkane with fewer carbon atoms.
2,2-Dimethylpropane: A highly branched alkane with a compact structure.
Uniqueness
2,6-Dimethyl-4-(propan-2-yl)heptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Its structure provides a balance between hydrophobicity and molecular size, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
35866-89-8 |
|---|---|
Fórmula molecular |
C12H26 |
Peso molecular |
170.33 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C12H26/c1-9(2)7-12(11(5)6)8-10(3)4/h9-12H,7-8H2,1-6H3 |
Clave InChI |
BIBHNAJLMRUJLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CC(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687590.png)


